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molecular formula C6H5NO2 B033801 6-Hydroxynicotinaldehyde CAS No. 106984-91-2

6-Hydroxynicotinaldehyde

Cat. No. B033801
M. Wt: 123.11 g/mol
InChI Key: BUMAFTGGYPBHHK-UHFFFAOYSA-N
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Patent
US07696210B2

Procedure details

6-Methoxy-pyridine-3-carbaldehyde (1.0 g, 7.29 mMol) was dissolved in hydrobromic acid (14 mL, 48% in water) and the resulting solution heated to 150 degrees gradually over one hour. The solution was then cooled to room temperature and concentrated to dryness on a rotary evaporator. Methanol (4 mL) and acetone (2 mL) were added and the solution washed with diethyl ether (3×15 mL). Water (10 mL) was added and the pH adjusted to neutral with sodium bicarbonate. The solution was then filtered and concentrated to dryness on a rotary evaporator to yield a tan solid. Purification by flash column chromatography on silica gel using 30% methanol in chloroform as eluant yielded 1.09 g (73% yield ) of 6-Oxo-1,6-dihydro-pyridine-3-carbaldehyde as a hydrobromide salt. 1H NMR (DMSO-d6): δ=12.30 (br s, 1H), 9.60 (s, 1H), 8.26 (m, 1H), 7.75 (dd, 1H, J=9.5, 2.6Hz), 6.41 (d, 1H, J=9.5 Hz). LC/MS (Method A), rt=0.25 mins., purity=98%, calculated mass=123,[M−H]−=122. HPLC (Method C): rt=1.76 mins., purity=91.2% @ 210-370nm and 91.5% (286 nm.
[Compound]
Name
hydrobromide salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
14 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[N:8]=[CH:7][C:6]([CH:9]=[O:10])=[CH:5][CH:4]=1>Br>[O:2]=[C:3]1[NH:8][CH:7]=[C:6]([CH:9]=[O:10])[CH:5]=[CH:4]1

Inputs

Step One
Name
hydrobromide salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
COC1=CC=C(C=N1)C=O
Name
Quantity
14 mL
Type
solvent
Smiles
Br

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution heated to 150 degrees gradually over one hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness on a rotary evaporator
ADDITION
Type
ADDITION
Details
Methanol (4 mL) and acetone (2 mL) were added
WASH
Type
WASH
Details
the solution washed with diethyl ether (3×15 mL)
ADDITION
Type
ADDITION
Details
Water (10 mL) was added
FILTRATION
Type
FILTRATION
Details
The solution was then filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
to yield a tan solid
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography on silica gel using 30% methanol in chloroform as eluant

Outcomes

Product
Name
Type
product
Smiles
O=C1C=CC(=CN1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.09 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 121.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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